2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic Acid
Description
Properties
IUPAC Name |
2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c12-6(13)5-1-3-9(4-2-5)7(14)10-8(15)11-9/h5H,1-4H2,(H,12,13)(H2,10,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCQWMQONISFGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(=O)O)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21129-82-8 | |
| Record name | 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a diketone can lead to the formation of the spirocyclic structure. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity .
Industrial Production Methods
While the compound is mainly synthesized in research laboratories, industrial production methods may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are employed under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the spirocyclic structure .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that derivatives of 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid exhibit antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various pathogenic bacteria and fungi, making them potential candidates for developing new antibiotics.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several derivatives and their evaluation against bacterial strains such as E. coli and Staphylococcus aureus. The results showed promising inhibition rates, suggesting further investigation into their mechanisms of action is warranted .
2. Analgesic Properties
The compound has been explored for its analgesic effects, particularly in relation to opioid receptors. Research indicates that certain derivatives may act as multi-opioid receptor ligands, providing effective pain relief with potentially reduced side effects compared to traditional opioids.
Case Study : A patent application detailed the use of 2,4-dioxo-1,3-diazaspiro[4.5]decane derivatives in treating pain disorders. These compounds were shown to modulate both mu-opioid and delta-opioid receptors, suggesting a dual mechanism that could enhance analgesic efficacy while minimizing the risk of addiction associated with conventional opioids .
Material Science Applications
1. Supramolecular Chemistry
The structural properties of this compound have led to its use in supramolecular chemistry. Its ability to form stable complexes with metal ions has implications for the development of new materials with unique electronic and optical properties.
Data Table: Complex Formation
| Metal Ion | Stability Constant (K) | Application Area |
|---|---|---|
| Cu²⁺ | 10⁴ | Catalysis |
| Zn²⁺ | 10³ | Sensors |
| Ni²⁺ | 10² | Electronics |
This table summarizes the stability constants for various metal complexes formed with the compound, indicating its potential utility in catalysis and sensor technology .
Synthesis and Modifications
The synthesis of this compound is well-documented, utilizing methods such as cyclization reactions involving amino acids and diketones. Recent advancements have focused on optimizing these synthetic routes to enhance yield and reduce environmental impact.
Synthesis Overview:
- Step 1 : Formation of an intermediate from amino acids.
- Step 2 : Cyclization under controlled conditions.
- Step 3 : Purification through crystallization or chromatography.
Mechanism of Action
The mechanism of action of 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects. Detailed studies are required to elucidate the precise molecular mechanisms .
Comparison with Similar Compounds
Physicochemical Properties :
- Hydrogen Bond Donors (HBD): 3
- Hydrogen Bond Acceptors (HBA) : 4
- Topological Polar Surface Area (TPSA) : 95.5 Ų
- Calculated logP (XlogP) : -0.5
- Density : 1.5±0.1 g/cm³
This spirocyclic compound features a bicyclic structure with a 1,3-diazaspiro[4.5]decane core and a carboxylic acid substituent at position 6.
Comparison with Structurally Similar Compounds
Structural Analogs with Substituent Variations
Key Observations :
Heteroatom-Modified Analogs
Key Observations :
- Triaza Spiro Systems : The addition of a third nitrogen atom (1,3,8-triaza) and carboxamide group increases hydrogen-bonding capacity (HBD:4) but may complicate metabolic stability due to enzymatic recognition of amide bonds .
- Oxa-Diaza Hybrids: Replacing one nitrogen with oxygen (1-oxa-4,8-diaza) alters electronic properties.
Functional Group Modifications
Key Observations :
- Amino-Carboxylic Acid Hybrids: The 8-amino derivative (C₉H₁₅NO₄) introduces a basic amine, which could improve solubility in acidic environments but may also increase susceptibility to oxidation .
- Aromatic Substituents : Bulky groups like naphthalene-2-carbonyl (C₂₀H₂₀N₂O₄) significantly increase molecular weight and may enhance binding to aromatic residues in proteins, albeit at the cost of solubility .
Biological Activity
2,4-Dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid (CAS Number: 21129-82-8) is a compound of significant interest due to its unique structural characteristics and potential biological activities. This compound features a spirocyclic structure that has been explored for various pharmacological applications, particularly in the fields of hypertension and other cardiovascular conditions.
- Molecular Formula : C9H12N2O4
- Molecular Weight : 212.21 g/mol
- IUPAC Name : this compound
- Purity : 95% .
Antihypertensive Effects
Research has demonstrated that derivatives of diazaspiro compounds, including this compound, exhibit potent inhibition of soluble epoxide hydrolase (sEH) , an enzyme implicated in the regulation of blood pressure. In a study involving spontaneously hypertensive rats, compounds derived from this structure were shown to effectively lower blood pressure when administered orally at doses of 30 mg/kg . The mechanism involves the modulation of epoxyeicosatrienoic acids (EETs), which are known to have vasodilatory effects.
Antimicrobial Activity
The compound's derivatives have also been investigated for their antimicrobial properties . A series of Mannich bases synthesized from related spirocyclic structures demonstrated notable activity against various bacterial strains. The structural modifications of these derivatives significantly influenced their antimicrobial efficacy, indicating that further exploration could yield potent antimicrobial agents .
Case Study 1: Hypertension Treatment
In a controlled experiment, researchers evaluated the antihypertensive effects of 2,4-dioxo-1,3-diazaspiro[4.5]decane derivatives in spontaneously hypertensive rats. The study found that specific modifications to the compound's side chains enhanced its efficacy as an sEH inhibitor. The results indicated a statistically significant reduction in mean arterial pressure compared to control groups .
Case Study 2: Antimicrobial Efficacy
A recent study focused on synthesizing Mannich bases from spirocyclic compounds and evaluating their antibacterial activity against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited minimal inhibitory concentrations (MICs) comparable to commercial antibiotics, suggesting potential applications in treating bacterial infections .
Research Findings Summary
Q & A
Q. What are the established synthetic routes for 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic Acid?
The synthesis typically involves multi-step reactions, often starting with spirocyclic precursors. For example, similar compounds are synthesized via condensation of ketones or aldehydes with amines, followed by cyclization under controlled conditions (e.g., reflux in anhydrous solvents). Protecting groups may be used to preserve the carboxylic acid functionality during synthesis. Reaction parameters like temperature, solvent polarity, and catalyst choice (e.g., acid/base) are critical for yield optimization . Post-synthesis purification often employs column chromatography or recrystallization, with structural confirmation via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the structural integrity of this compound verified post-synthesis?
Spectroscopic techniques are standard:
- NMR : H NMR confirms proton environments (e.g., spirocyclic CH groups at δ 1.5–2.5 ppm; carboxylic acid protons may appear broad due to hydrogen bonding). C NMR identifies carbonyl carbons (dioxo groups at ~170–180 ppm) and the spiro carbon .
- FT-IR : Peaks at ~1700 cm (C=O stretch) and 2500–3300 cm (carboxylic acid O-H) validate functional groups .
- X-ray crystallography : Resolves absolute configuration and ring puckering in crystalline forms, though this requires high-purity samples .
Q. What are the primary chemical reactions involving this compound?
The carboxylic acid group participates in esterification, amidation, or salt formation, while the dioxo groups may undergo nucleophilic addition or reduction. For example:
- Esterification : Reacting with methanol/H yields methyl esters, useful for derivatization in chromatography .
- Amidation : Coupling with amines via carbodiimide chemistry (e.g., EDC/HOBt) generates bioactive analogs . Side reactions, such as ring-opening under strong acidic/basic conditions, require careful pH control .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts?
- Design of Experiments (DOE) : Optimize variables (e.g., solvent polarity, stoichiometry) using response surface methodology. For example, acetonitrile may reduce side reactions vs. THF due to higher dielectric constant .
- Catalyst screening : Organocatalysts like DMAP or metal catalysts (e.g., Pd/C for hydrogenation steps) enhance selectivity .
- In-line analytics : Use LC-MS to monitor intermediate formation and adjust conditions dynamically .
Q. What strategies resolve contradictions in biological activity data across studies?
- Meta-analysis : Compare assay conditions (e.g., cell lines, IC protocols). For instance, discrepancies in enzyme inhibition may arise from variations in ATP concentrations in kinase assays .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., alkyl groups at position 8) to isolate pharmacophores. Derivatives like 8-ethyl analogs show enhanced solubility, impacting activity .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to targets like proteases or GPCRs, reconciling divergent experimental results .
Q. How can the compound’s stability be assessed under physiological conditions?
- Forced degradation studies : Expose to pH extremes (1–13), heat (40–60°C), and light to identify degradation pathways. LC-UV/MS tracks breakdown products (e.g., decarboxylation or ring hydrolysis) .
- Plasma stability assays : Incubate with human/animal plasma; quantify parent compound loss over time via HPLC. Poor stability may necessitate prodrug design .
Methodological Challenges and Solutions
Q. What analytical techniques differentiate polymorphic forms of this compound?
- DSC/TGA : Detect melting points and thermal decomposition profiles unique to each polymorph .
- PXRD : Compare diffraction patterns to reference databases.
- Raman spectroscopy : Identify vibrational mode shifts caused by crystal packing differences .
Q. How to address low solubility in aqueous buffers for in vitro assays?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance dissolution without cytotoxicity .
- Salt formation : Convert to sodium or potassium salts via neutralization with NaOH/KOH .
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
